(2,4-Dichloropyrimidin-5-yl)(phenyl)methanone (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC17602416
InChI: InChI=1S/C11H6Cl2N2O/c12-10-8(6-14-11(13)15-10)9(16)7-4-2-1-3-5-7/h1-6H
SMILES:
Molecular Formula: C11H6Cl2N2O
Molecular Weight: 253.08 g/mol

(2,4-Dichloropyrimidin-5-yl)(phenyl)methanone

CAS No.:

Cat. No.: VC17602416

Molecular Formula: C11H6Cl2N2O

Molecular Weight: 253.08 g/mol

* For research use only. Not for human or veterinary use.

(2,4-Dichloropyrimidin-5-yl)(phenyl)methanone -

Specification

Molecular Formula C11H6Cl2N2O
Molecular Weight 253.08 g/mol
IUPAC Name (2,4-dichloropyrimidin-5-yl)-phenylmethanone
Standard InChI InChI=1S/C11H6Cl2N2O/c12-10-8(6-14-11(13)15-10)9(16)7-4-2-1-3-5-7/h1-6H
Standard InChI Key GDUVLRJZDWPYGW-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(=O)C2=CN=C(N=C2Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a pyrimidine ring substituted with chlorine atoms at positions 2 and 4, while position 5 is bonded to a phenyl group through a ketone linkage. This arrangement confers significant electronic asymmetry, influencing its reactivity and intermolecular interactions. The IUPAC name, (2,4-dichloropyrimidin-5-yl)-phenylmethanone, reflects this substitution pattern.

Spectroscopic and Computational Data

Key identifiers include the canonical SMILES string C1=CC=C(C=C1)C(=O)C2=CN=C(N=C2Cl)Cl and the InChIKey GDUVLRJZDWPYGW-UHFFFAOYSA-N. Computational models predict a planar geometry for the pyrimidine ring, with the phenyl group oriented perpendicularly to minimize steric hindrance. The Standard InChI descriptor (InChI=1S/C11H6Cl2N2O/c12-10-8(6-14-11(13)15-10)9(16)7-4-2-1-3-5-7/h1-6H) further elucidates atomic connectivity.

Table 1: Key Chemical Descriptors

PropertyValue
Molecular FormulaC11H6Cl2N2O\text{C}_{11}\text{H}_6\text{Cl}_2\text{N}_2\text{O}
Molecular Weight253.08 g/mol
IUPAC Name(2,4-Dichloropyrimidin-5-yl)(phenyl)methanone
Canonical SMILESC1=CC=C(C=C1)C(=O)C2=CN=C(N=C2Cl)Cl
PubChem CID15053988

Synthesis and Reaction Mechanisms

Alternative Approaches

Recent efforts explore microwave-assisted synthesis and ionic liquid catalysts to enhance yield and reduce reaction time . For instance, erbium trifluoromethanesulfonate has shown promise in catalyzing analogous acylation reactions under mild conditions .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in polar solvents like water but dissolves readily in dichloromethane and dimethyl sulfoxide. Stability studies indicate susceptibility to hydrolysis under acidic or basic conditions, necessitating anhydrous storage.

Spectroscopic Profiles

  • IR Spectroscopy: Strong absorption bands at 1680–1700 cm1^{-1} (C=O stretch) and 750–800 cm1^{-1} (C-Cl stretch).

  • NMR: 1H^1\text{H} NMR signals at δ 7.5–8.1 ppm (aromatic protons) and δ 8.3–8.5 ppm (pyrimidine protons).

Research Findings and Applications

Role as a Synthetic Intermediate

Application AreaDescription
PharmaceuticalsKinase inhibitor scaffolds
Materials ScienceMonomers for poly(aryl ether ketone)s
AgrochemistryHerbicide intermediates

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